

Catalytic methods for functionalizing 4-Chloro-6-methoxy-2-methylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-2-methylquinazoline

CAS No.: 60395-90-6

Cat. No.: B3024527

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Application Note: Catalytic Functionalization of **4-Chloro-6-methoxy-2-methylquinazoline**

Executive Summary

The scaffold **4-Chloro-6-methoxy-2-methylquinazoline** (CAS: 18616-56-7) is a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting VEGFR-2 and EGFR (e.g., Vandetanib analogs). While the C4-chloro position is susceptible to classical nucleophilic aromatic substitution (

), this method often fails with electron-poor anilines or sterically hindered nucleophiles.

This guide details transition-metal catalyzed protocols—specifically Buchwald-Hartwig amination and Suzuki-Miyaura coupling—that overcome the limitations of thermal

. We focus on overcoming the electronic deactivation caused by the 6-methoxy group and preventing catalyst poisoning by the quinazoline nitrogens.

Mechanistic Insight & Reactivity Profile

The Electrophile: Electronic Push-Pull

The reactivity of the C4-Cl bond is dictated by the competing effects of the pyrimidine ring and the benzenoid substituents.

- N1/N3 Inductive Effect: The pyrimidine ring pulls electron density, activating C4 for oxidative addition.
- 6-OMe Effect (Deactivation): The methoxy group at C6 is a strong -donor (resonance). This increases electron density in the -system, slightly strengthening the C4-Cl bond compared to unsubstituted quinazolines. Implication: High-activity catalyst systems (e.g., Pd/Xantphos) are required to facilitate oxidative addition.
- 2-Me Effect (Steric/Stability): The 2-methyl group provides steric bulk that protects N1 from coordinating to the metal center, reducing catalyst poisoning compared to 2-H quinazolines.

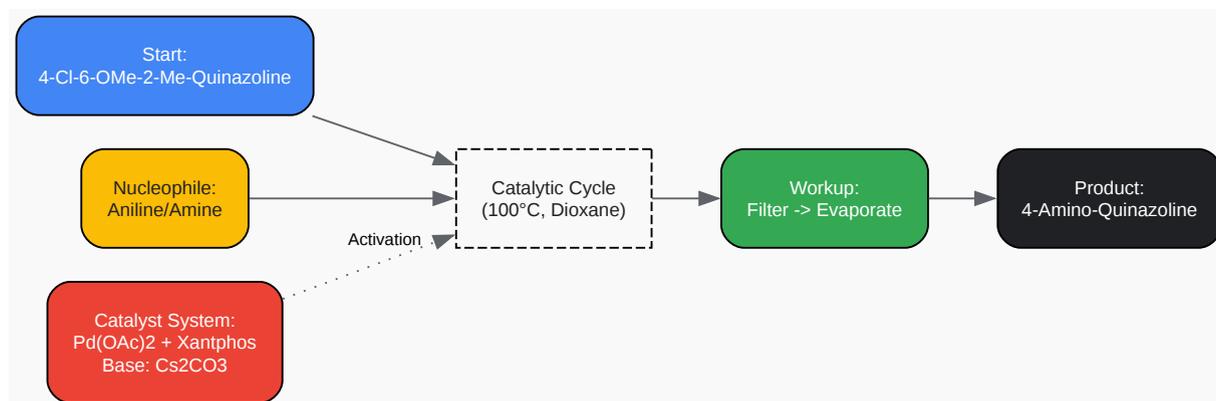
Common Failure Modes

- Hydrolysis: Traces of water convert the C4-Cl to the catalytically inert C4-OH (quinazolinone) species. Strict anhydrous conditions are non-negotiable.
- Catalyst Poisoning: The N3 nitrogen is a competent ligand. If the phosphine ligand dissociates, N3 binds Pd, arresting the cycle. Bidentate ligands are essential.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Primary Application: Coupling with electron-deficient anilines or secondary amines.

Reaction Workflow Diagram



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Figure 1: General workflow for the Pd-catalyzed amination of the quinazoline core.

Detailed Protocol

Scale: 1.0 mmol (approx. 208 mg of substrate)

Reagents:

- Substrate: **4-Chloro-6-methoxy-2-methylquinazoline** (1.0 equiv)
- Amine Partner: 1.2 equiv (e.g., 3-bromoaniline)
- Catalyst: Pd(OAc)

(2 mol%)

- Ligand: Xantphos (4 mol%) – Critical for stability
- Base: Cs

CO

(2.0 equiv) – Preferred over NaOtBu to avoid functional group interference

- Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

- Pre-complexation: In a glovebox or under Ar flow, add Pd(OAc)

(4.5 mg) and Xantphos (23 mg) to a reaction vial. Add 1 mL of dioxane and stir at RT for 5 mins until the solution turns yellow-orange (formation of active species).

- Substrate Addition: Add the quinazoline (208 mg) and the amine partner.

- Base Addition: Add Cs

CO

(650 mg).

- Degassing: Seal the vial and purge with Argon for 2 minutes.
- Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.^{[1][2]}
 - Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product usually elutes later due to increased lipophilicity.
- Workup: Cool to RT. Filter through a Celite pad washing with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

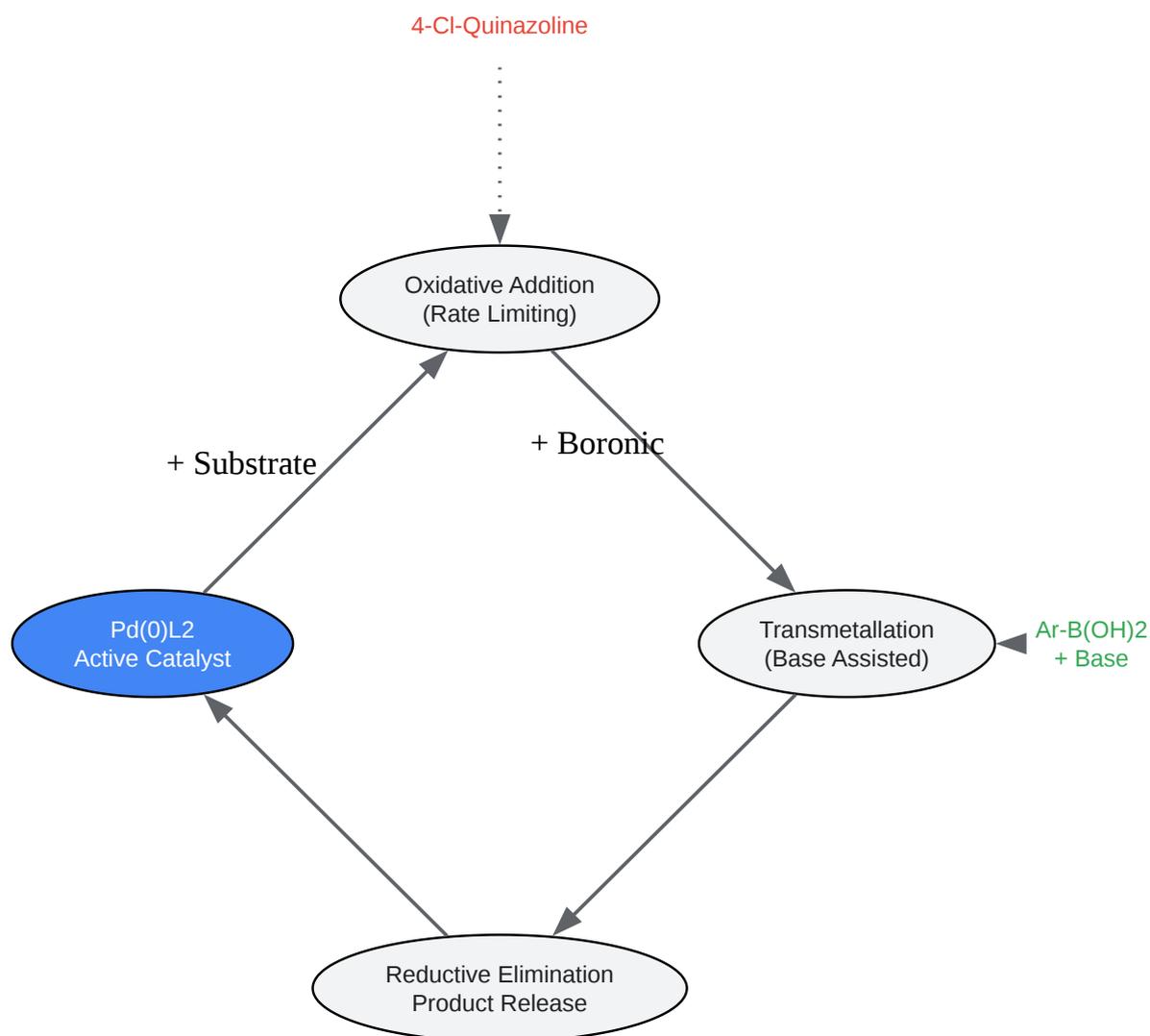
Optimization & Troubleshooting Table

Parameter	Recommendation	Rationale
Ligand	Xantphos or BrettPhos	Xantphos (wide bite angle) enforces reductive elimination. BINAP is a viable backup but slower for ortho-substituted anilines.
Base	Cs CO	Milder than NaOtBu; prevents hydrolysis of the 4-Cl bond before coupling occurs.
Solvent	Dioxane or Toluene	Non-polar solvents reduce the solubility of water, minimizing hydrolysis side-products.
Color Change	Black Precipitate	BAD. Indicates Pd-black formation (ligand dissociation). Add more ligand or switch to a precatalyst like Pd (dba).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Primary Application: Introduction of aryl or heteroaryl groups at C4.

Mechanistic Cycle Diagram



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Figure 2: Catalytic cycle emphasizing the oxidative addition step, which is hindered by the 6-OMe group.

Detailed Protocol

Reagents:

- Substrate: 1.0 equiv

- Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation)
- Catalyst: Pd(dppf)Cl
·DCM (3 mol%)
- Base: K
PO
(3.0 equiv, 2M aqueous solution)
- Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

- Charge: Combine quinazoline, boronic acid, and Pd catalyst in a microwave vial.
- Solvent: Add DME (degassed) and aqueous K
PO
.
- Reaction: Heat at 90°C for 2 hours (thermal) or 110°C for 20 mins (microwave).
- Note: The 6-OMe group makes the quinazoline electron-rich enough that "homocoupling" of the boronic acid is a major competitor. Using Pd(dppf)Cl

minimizes this side reaction compared to Pd(PPh

)

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